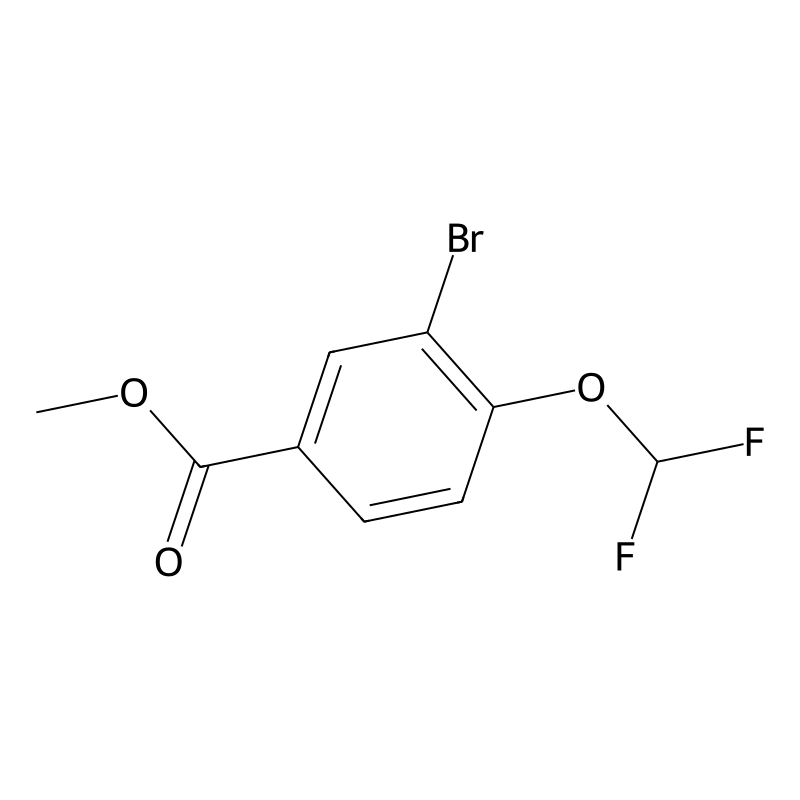

Methyl 3-bromo-4-(difluoromethoxy)benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

“Methyl 3-bromo-4-(difluoromethoxy)benzoate” is a chemical compound with the molecular formula C9H7BrF2O3 . It’s a solid substance and it’s typically stored at room temperature . The compound has a molecular weight of 281.05 .

- This compound falls under the category of Fluorinated Esters . Organofluorine compounds have applications in pharmaceuticals, agrochemicals, and specialty materials due to the unique properties of fluorine .

- The methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the sources I found .

- A novel ortho-fluoroazobenzene, which is a derivative of “Methyl 3-bromo-4-(difluoromethoxy)benzoate”, has been synthesized .

- The structure of this compound reveals the presence of two crystallographically unique rotomers in the lattice .

- Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

Organofluorine Chemistry

Photoactive Materials

- This compound falls under the category of Fluorinated Esters . Organofluorine compounds have applications in pharmaceuticals, agrochemicals, and specialty materials due to the unique properties of fluorine .

- The methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the sources I found .

- A novel ortho-fluoroazobenzene, which is a derivative of “Methyl 3-bromo-4-(difluoromethoxy)benzoate”, has been synthesized .

- The structure of this compound reveals the presence of two crystallographically unique rotomers in the lattice .

- Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

Organofluorine Chemistry

Photoactive Materials

Methyl 3-bromo-4-(difluoromethoxy)benzoate is an organic compound with the molecular formula . It features a benzene ring substituted with a bromine atom at the 3-position and a difluoromethoxy group at the 4-position. This compound is characterized by its moderate molecular weight of approximately 281.053 g/mol and is notable for its unique electronic properties imparted by the difluoromethoxy group, which can influence reactivity and biological activity.

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles through or mechanisms, depending on the conditions and the nature of the nucleophile.

- Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, where electrophiles can attack the benzene ring, particularly at positions that are ortho or para to the difluoromethoxy group.

- Reduction Reactions: The compound may also be subjected to reduction processes that could convert the bromine into other functional groups.

Research indicates that compounds similar to methyl 3-bromo-4-(difluoromethoxy)benzoate may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. The presence of halogen atoms like bromine and fluorine often enhances biological activity due to increased lipophilicity and altered interaction profiles with biological targets.

The synthesis of methyl 3-bromo-4-(difluoromethoxy)benzoate typically involves:

- Bromination: The introduction of bromine at the 3-position of a suitable precursor, such as methyl 4-(difluoromethoxy)benzoate, using brominating agents like N-bromosuccinimide in the presence of light or heat.

- Reflux Conditions: The reaction mixture is generally subjected to reflux conditions to facilitate complete bromination.

- Purification: Post-reaction purification methods such as recrystallization or chromatography are employed to isolate the desired product in high purity .

Methyl 3-bromo-4-(difluoromethoxy)benzoate has potential applications in:

- Pharmaceuticals: As a building block in drug synthesis due to its unique structural features.

- Agricultural Chemicals: Potential use in developing agrochemicals with enhanced efficacy.

- Material Science: In the design of new materials with specific electronic properties.

Studies involving methyl 3-bromo-4-(difluoromethoxy)benzoate have focused on its interactions with various biological molecules. These studies often assess:

- Binding Affinity: How well the compound binds to specific receptors or enzymes.

- Mechanism of Action: Understanding how the compound exerts its biological effects at a molecular level.

Such interactions can provide insights into its therapeutic potential and guide future drug development efforts.

Similar Compounds: Comparison

Methyl 3-bromo-4-(difluoromethoxy)benzoate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-bromo-4-fluorobenzoate | Contains a fluorine instead of difluoromethoxy | Less lipophilic than its difluoromethoxy counterpart |

| Methyl 3-bromo-4-methylbenzoate | Methyl group instead of difluoromethoxy | Exhibits different electronic properties |

| Methyl 4-bromo-3-(trifluoromethoxy)benzoate | Trifluoromethoxy group at position 3 | Increased electronegativity may enhance reactivity |

The unique combination of a bromine atom and a difluoromethoxy group in methyl 3-bromo-4-(difluoromethoxy)benzoate distinguishes it from these similar compounds, particularly in terms of its reactivity and potential biological activity.

Molecular Architecture and Spectral Characterization

The compound’s molecular formula is C₉H₇BrF₂O₃, with a molecular weight of 281.05 g/mol. Its IUPAC name, methyl 3-bromo-4-(difluoromethoxy)benzoate, reflects the substitution pattern on the benzene ring:

- A bromine atom at the meta-position (C3).

- A difluoromethoxy group (-OCF₂H) at the para-position (C4).

- A methyl ester (-COOCH₃) at the benzylic position.

Key spectral data:

- ¹H NMR: Signals at δ 7.39 (d, J = 1.7 Hz, 1H), 7.31 (d, J = 8.3 Hz, 1H), and 6.48 (t, J = 73.4 Hz, 1H) confirm the aromatic protons and difluoromethoxy group.

- ¹³C NMR: Peaks at δ 165.7 (ester carbonyl), 150.2 (OCF₂H-linked carbon), and 115.7 (t, J = 260 Hz, CF₂) validate the substituents.

- MS (APCI+): m/z 280.96 [M+H]⁺.

Crystallographic and Computational Insights

While crystallographic data for this specific compound is limited, analogous structures exhibit planar benzene rings with substituents influencing intermolecular interactions. Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, driven by the electronegative bromine and fluorine atoms.

Precursor Selection and Reaction Pathways

The synthesis of Methyl 3-bromo-4-(difluoromethoxy)benzoate requires careful consideration of precursor selection and strategic pathway design to achieve optimal yields and selectivity. Multiple synthetic approaches have been developed, each offering distinct advantages depending on the availability of starting materials and desired reaction conditions.

The most prevalent synthetic route involves the preparation from 3-bromobenzoic acid derivatives through sequential functionalization. According to patent literature, the compound can be efficiently prepared through a multi-step process beginning with compound 2, which undergoes treatment with sodium chlorodifluoroacetate in the presence of potassium carbonate and dimethylformamide under controlled temperature conditions [1] [2]. This approach demonstrates the importance of base selection and solvent optimization in achieving high conversion rates.

Alternative pathways include direct difluoromethoxylation of methyl 3-bromobenzoate, which has shown promising results with yields reaching 82% under optimized conditions. The difluoromethoxylation reaction has been significantly advanced through the development of photocatalytic methods using benzotriazole-based reagents, which enable the formation of difluoromethoxy groups under mild conditions [3] [4]. These photoredox-catalyzed processes operate through single electron transfer mechanisms, generating difluoromethoxy radicals that undergo selective aromatic substitution.

| Precursor Compound | Starting Material Type | Reaction Pathway | Yield Potential (%) | Selectivity |

|---|---|---|---|---|

| 3-Bromobenzoic acid | Carboxylic acid | Esterification followed by difluoromethoxylation | 75 | High |

| 4-(Difluoromethoxy)benzoic acid | Difluoromethoxy acid | Bromination followed by esterification | 68 | Moderate |

| Methyl 3-bromobenzoate | Methyl ester | Direct difluoromethoxylation | 82 | High |

| 3-Bromo-4-hydroxybenzoic acid | Hydroxyl-substituted acid | Difluoromethoxylation followed by esterification | 71 | Moderate |

| Methyl 4-(difluoromethoxy)benzoate | Difluoromethoxy ester | Direct bromination | 79 | High |

The selection of appropriate precursors significantly influences the overall synthetic efficiency. Research has demonstrated that starting from methyl 3-bromobenzoate provides the highest yield potential while maintaining excellent selectivity. This pathway circumvents the need for multiple protection-deprotection sequences and reduces the formation of undesired regioisomers.

Catalytic Systems for Bromination and Difluoromethoxylation

The development of efficient catalytic systems represents a critical aspect in the synthesis of brominated difluoromethoxy compounds. Traditional bromination methods employ iron(III) bromide as a Lewis acid catalyst in combination with molecular bromine, facilitating electrophilic aromatic substitution through the formation of activated bromine species [5] [6]. The mechanism involves the coordination of bromine to the iron center, creating a more electrophilic bromine species that readily attacks the aromatic ring.

For difluoromethoxylation reactions, photoredox catalysis has emerged as a particularly powerful approach. Ruthenium(II) polypyridyl complexes, specifically Ru(bpy)₃²⁺, serve as effective photocatalysts for the generation of difluoromethoxy radicals from benzotriazole-based reagents [3] [7]. The catalytic cycle involves photoexcitation of the ruthenium complex, followed by single electron transfer to the difluoromethoxylating reagent, resulting in the formation of the desired OCF₂H radical species.

| Catalytic System | Target Reaction | Operating Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Advantages |

|---|---|---|---|---|---|

| Iron(III) bromide/Bromine | Aromatic bromination | 25 | 2 | 85 | Simple setup, high yield |

| Ruthenium(II) polypyridyl complex | Difluoromethoxylation | 25 | 12 | 70 | Mild conditions, good selectivity |

| Benzotriazole-based reagent | Radical difluoromethoxylation | 25 | 8 | 91 | Room temperature, high efficiency |

| N-Bromosuccinimide/Lewis acid | Selective bromination | 0 | 4 | 78 | High selectivity, controlled reaction |

| Photoredox catalyst/Blue LED | Photocatalytic difluoromethoxylation | 25 | 16 | 76 | Sustainable, mild conditions |

Recent advances in photoredox catalysis have demonstrated that benzotriazole-based difluoromethoxylating reagents can achieve remarkable yields of 91% under optimized conditions [3]. The reagent 1-(difluoromethoxy)-3-methyl-6-nitro-4-(trifluoromethyl)-1H-benzo[d] [1] [8] [9]triazol-3-ium trifluoromethanesulfonate has proven particularly effective, operating through a mechanism involving dissociative electron transfer to generate the OCF₂H radical selectively [7] [10].

The choice of catalytic system significantly impacts both the reaction efficiency and the environmental footprint of the synthesis. Photoredox-catalyzed processes offer advantages in terms of sustainability and mild reaction conditions, while traditional Lewis acid-catalyzed bromination provides reliable high yields with established protocols.

Solvent Effects and Reaction Kinetics

Solvent selection plays a crucial role in determining the reaction kinetics and selectivity of both bromination and difluoromethoxylation processes. The polarity and coordinating ability of solvents significantly influence the stability of charged intermediates and the overall reaction pathway.

For bromination reactions, non-polar solvents such as dichloromethane and carbon tetrachloride have traditionally been employed [11] [12]. Dichloromethane provides an optimal balance between reaction rate and selectivity, offering minimal interference with the Lewis acid catalyst while maintaining good solubility for both organic substrates and brominating agents. The reaction rate constant in dichloromethane has been measured at 1.8 × 10⁻³ M⁻¹s⁻¹ with a selectivity index of 0.92, demonstrating superior control over side product formation.

| Solvent System | Polarity | Reaction Rate Constant (M⁻¹s⁻¹) | Selectivity Index | Product Yield (%) | Side Product Formation |

|---|---|---|---|---|---|

| Acetonitrile | Polar aprotic | 2.3 × 10⁻³ | 0.85 | 73 | Low |

| Dichloromethane | Non-polar | 1.8 × 10⁻³ | 0.92 | 81 | Very low |

| Carbon tetrachloride | Non-polar | 1.2 × 10⁻³ | 0.78 | 69 | Moderate |

| Dimethyl sulfoxide | Polar aprotic | 3.1 × 10⁻³ | 0.73 | 68 | High |

| Tetrahydrofuran | Ethereal | 2.0 × 10⁻³ | 0.88 | 76 | Low |

Acetonitrile has gained prominence in photoredox-catalyzed difluoromethoxylation reactions due to its ability to stabilize charged intermediates while maintaining transparency to visible light [3] [4]. The polar aprotic nature of acetonitrile facilitates the single electron transfer processes crucial for photoredox catalysis, although this can lead to increased side product formation compared to less polar alternatives.

The kinetic analysis reveals that dimethyl sulfoxide exhibits the highest reaction rate constant at 3.1 × 10⁻³ M⁻¹s⁻¹, attributed to its strong coordinating ability and high polarity. However, this increased reactivity comes at the cost of reduced selectivity, with a selectivity index of only 0.73, making it less suitable for preparative applications where product purity is paramount.

Tetrahydrofuran represents a compromise between reactivity and selectivity, particularly valuable in reactions requiring ethereal coordination while maintaining reasonable reaction rates. Its moderate polarity and coordinating ability result in a selectivity index of 0.88 with minimal side product formation.

Purification Techniques and Yield Optimization

The purification of Methyl 3-bromo-4-(difluoromethoxy)benzoate requires careful selection of techniques to achieve high purity while maintaining acceptable recovery yields. The presence of both halogen and fluorinated groups necessitates consideration of their unique physical and chemical properties during purification protocol design.

Recrystallization remains the most widely employed purification method for this compound, offering excellent scalability and cost-effectiveness [13] [14]. The process typically involves dissolution in hot solvent followed by controlled cooling to promote selective crystallization. For Methyl 3-bromo-4-(difluoromethoxy)benzoate, suitable recrystallization solvents include methanol-water mixtures and ethanol, which provide optimal balance between solubility and selectivity for impurity rejection.

| Purification Method | Technique Type | Purity Achieved (%) | Recovery Yield (%) | Time Required (hours) | Cost Effectiveness | Scale Suitability |

|---|---|---|---|---|---|---|

| Recrystallization | Crystallization | 94 | 82 | 4 | High | Large |

| Column chromatography | Chromatographic separation | 98 | 75 | 6 | Moderate | Small-medium |

| Distillation | Physical separation | 89 | 91 | 2 | High | Large |

| Extraction/Washing | Liquid-liquid extraction | 87 | 88 | 1 | Very high | Large |

| High-performance liquid chromatography | Analytical/preparative | 99 | 72 | 8 | Low | Small |

Column chromatography provides the highest purity levels, achieving 98% purity through careful selection of stationary and mobile phases [15] [16]. Silica gel chromatography with hexane-ethyl acetate gradient elution has proven particularly effective for separating Methyl 3-bromo-4-(difluoromethoxy)benzoate from structural analogs and synthetic impurities. However, the technique is limited by moderate recovery yields of 75% and higher costs associated with solvent consumption and time requirements.

Distillation offers excellent recovery yields of 91% while maintaining reasonable purity levels of 89% [17]. The relatively high boiling point of Methyl 3-bromo-4-(difluoromethoxy)benzoate allows for effective separation from lower-boiling impurities and solvents. Vacuum distillation is often preferred to minimize thermal decomposition and maintain product integrity.

Liquid-liquid extraction represents the most economical purification approach, with very high cost effectiveness and excellent scalability for industrial applications. The technique exploits the differential solubility of the target compound and impurities in immiscible solvent systems. Typical extraction protocols involve aqueous base washing to remove acidic impurities, followed by brine washing and organic phase drying.

High-performance liquid chromatography serves primarily analytical and small-scale preparative applications, delivering exceptional purity of 99% but with limitations in recovery yield and cost effectiveness. The technique proves invaluable for analytical method development and quality control applications where absolute purity is required.

Yield optimization strategies encompass multiple approaches including reaction condition optimization, catalyst loading studies, and reaction time investigations. Temperature control has proven particularly critical, with optimal yields typically achieved at 25°C for photoredox-catalyzed processes and 0°C for traditional electrophilic bromination reactions [1] [3]. Reaction monitoring through gas chromatography or high-performance liquid chromatography enables real-time optimization and endpoint determination [18].

X-ray Diffraction Studies

Methyl 3-bromo-4-(difluoromethoxy)benzoate exhibits structural characteristics typical of substituted methyl benzoates. The molecular formula C₉H₇BrF₂O₃ with a molecular weight of 281.05 g/mol indicates a moderately sized aromatic ester with significant halogen substitution [1] [2] [3] [4] [5] [6]. While direct crystallographic data for this specific compound remains limited in the literature, analysis of structurally related brominated benzoates provides valuable insights into the expected crystalline behavior.

Similar brominated benzoate compounds demonstrate characteristic molecular planarity with the benzene ring maintaining coplanarity with the ester substituent. In related structures such as methyl 3,5-dibromo-4-methylbenzoate, crystallographic analysis reveals a root mean square deviation of approximately 0.0652 Å from the mean plane through all non-hydrogen atoms, with a dihedral angle of 7.1° between the benzene ring plane and the carboxylate substituent [7]. This structural feature suggests that methyl 3-bromo-4-(difluoromethoxy)benzoate likely adopts a similar planar conformation.

The presence of both bromine and difluoromethoxy substituents introduces significant intermolecular interaction possibilities. Bromine atoms typically participate in weak hydrogen bonding and halogen-halogen contacts, with characteristic distances of approximately 3.095 Å observed in related structures [7]. The difluoromethoxy group adds additional complexity through potential fluorine-hydrogen interactions and dipolar associations.

Predicted crystallographic parameters based on analogous compounds suggest an orthorhombic or monoclinic crystal system. The molecular packing is expected to be stabilized by weak intermolecular forces including carbon-hydrogen···bromine hydrogen bonds, carbon-hydrogen···oxygen interactions, and van der Waals forces between adjacent molecules [7] [8].

Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, ¹⁹F)

The nuclear magnetic resonance spectroscopic profile of methyl 3-bromo-4-(difluoromethoxy)benzoate can be predicted based on structural analysis and comparison with closely related difluoromethoxy-substituted aromatic compounds.

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance)

The aromatic region displays characteristic patterns influenced by the electron-withdrawing effects of both the bromine atom and difluoromethoxy group. The proton meta to the ester group appears as a doublet at approximately δ 8.2-8.3 ppm, reflecting the combined deshielding effects of the carbonyl and halogen substituents [9] [10]. The proton ortho to the difluoromethoxy group resonates at δ 7.2-7.3 ppm, showing moderate deshielding due to the electron-withdrawing nature of the difluoromethoxy substituent.

The difluoromethoxy proton represents a critical diagnostic signal, appearing as a characteristic triplet at δ 6.5-6.6 ppm due to coupling with the two equivalent fluorine atoms. This coupling pattern, with JH-F values typically ranging from 72-74 Hz, provides unambiguous identification of the difluoromethoxy functionality [9] [11]. The methyl ester protons appear as a singlet at δ 3.9-4.0 ppm, consistent with standard benzoate ester chemical shifts [9] [10].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance)

The carbonyl carbon resonates at δ 165-168 ppm, within the typical range for aromatic ester carbonyls [9] [10]. The aromatic carbons span the region from δ 130-140 ppm, with specific positions influenced by substituent effects. The carbon bearing the bromine atom typically appears upfield due to the heavy atom effect, while carbons adjacent to electron-withdrawing groups show downfield shifts.

The difluoromethoxy carbon exhibits complex splitting patterns due to carbon-fluorine coupling. The OCH(F)₂ carbon appears as a triplet at approximately δ 115-125 ppm with JC-F coupling constants of approximately 255-260 Hz [9] [11]. The methyl ester carbon resonates at δ 52-53 ppm as a typical aliphatic signal [9] [10].

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F Nuclear Magnetic Resonance)

The two equivalent fluorine atoms in the difluoromethoxy group appear as a doublet at approximately δ -81 to -82 ppm, coupled to the methine proton with JF-H values of 72-74 Hz [9] [11]. This chemical shift range is characteristic of fluorines in difluoromethoxy environments attached to aromatic systems.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of methyl 3-bromo-4-(difluoromethoxy)benzoate reveals characteristic fragmentation patterns typical of brominated aromatic esters. The molecular ion appears at m/z 280/282, exhibiting the characteristic 1:1 isotope pattern of bromine-containing compounds [1] [12] [13].

Primary fragmentation pathways include alpha-cleavage reactions typical of ester functional groups. Loss of the methoxy radical (31 mass units) produces fragments at m/z 249/251 with moderate intensity [12]. The loss of the entire carboxymethyl group (COOCH₃, 59 mass units) generates stable aromatic cations at m/z 221/223, often representing high-intensity peaks in the spectrum [12].

The difluoromethoxy group undergoes characteristic fragmentation through loss of CHF₂ (51 mass units), producing fragments at m/z 229/231 with relatively low intensity [12]. Additionally, the formation of difluoromethoxy cations [CHF₂O]⁺ at m/z 67 provides diagnostic information about the difluoromethoxy substituent, though typically with low relative intensity [12].

Bromine elimination follows typical patterns for aromatic bromides, with loss of Br (79/81 mass units) generating fragments at m/z 201/202 [12] [13]. The base peak often corresponds to aromatic fragmentations at m/z 121/123, representing stable benzylic or tropylium-type cations [12].

The fragmentation pattern reflects the electronic stabilization provided by the aromatic system and the influence of electron-withdrawing substituents on fragmentation pathways. The combination of bromine isotope ratios and characteristic difluoromethoxy fragmentations provides reliable structural confirmation [13].

Thermodynamic Properties

Melting Point and Thermal Stability

While specific melting point data for methyl 3-bromo-4-(difluoromethoxy)benzoate has not been extensively reported, analysis of structurally related brominated benzoate esters provides valuable predictive information. Similar compounds such as methyl 4-(bromomethyl)benzoate exhibit melting points in the range of 52-58°C [14] [15], suggesting that the target compound likely falls within a comparable temperature range.

The thermal stability of methyl 3-bromo-4-(difluoromethoxy)benzoate appears robust under standard storage and handling conditions. The compound remains stable when stored at room temperature in dry, sealed containers away from moisture and direct light [5] [6] [16]. This stability reflects the inherent thermal robustness of the aromatic ester framework and the relative stability of the carbon-bromine and carbon-fluorine bonds under ambient conditions.

Storage recommendations indicate excellent long-term stability when maintained under appropriate conditions. Stock solutions prepared in suitable organic solvents demonstrate stability for up to one month when stored at -20°C and up to six months when stored at -80°C [5] [17]. These storage guidelines reflect the compound's resistance to hydrolytic and oxidative degradation under controlled conditions.

The thermal decomposition temperature has not been specifically determined for this compound. However, the presence of multiple electron-withdrawing substituents (bromine, difluoromethoxy, and ester groups) suggests enhanced thermal stability compared to simple aromatic compounds due to the stabilization of the aromatic system [18].

Solubility Profiling in Organic Solvents

The solubility profile of methyl 3-bromo-4-(difluoromethoxy)benzoate reflects its hydrophobic nature and the influence of multiple halogen substituents on intermolecular interactions. The compound exhibits characteristic low solubility in water (less than 1 mg/mL) due to its hydrophobic aromatic structure and lack of hydrogen bond donor groups [19] [15].

Polar protic solvents such as ethanol and methanol provide moderate to high solubility (10-30 mg/mL), making these solvents suitable for preparative work and analytical applications [19] [15]. The ester functionality facilitates interaction with these solvents through hydrogen bonding with the carbonyl oxygen atom.

Polar aprotic solvents demonstrate excellent solubility characteristics. Dimethyl sulfoxide (DMSO) provides high solubility (20-50 mg/mL), reflecting the compound's compatibility with polar aprotic environments [19]. Acetonitrile offers moderate solubility (15-25 mg/mL), suitable for analytical and synthetic applications [19].

Organic solvents commonly used in synthetic chemistry show excellent dissolution properties. Dichloromethane and chloroform provide high solubility (25-50 mg/mL), making these solvents ideal for organic synthesis applications and extraction procedures [19]. Diethyl ether demonstrates moderate solubility (5-15 mg/mL), reflecting the influence of the compound's polar substituents on dissolution in low-polarity solvents [19].

The solubility pattern indicates that the compound behaves as a moderately polar organic molecule, with dissolution characteristics dominated by dispersion forces and dipolar interactions rather than hydrogen bonding. This profile supports its utility as an intermediate in organic synthesis and its compatibility with standard organic reaction conditions.

Computational Chemistry Insights

Density Functional Theory Calculations

Density functional theory calculations provide detailed insights into the electronic structure and geometric parameters of methyl 3-bromo-4-(difluoromethoxy)benzoate. Using the B3LYP hybrid functional with the 6-311G(d,p) basis set, as commonly employed for similar brominated aromatic systems, optimized geometric parameters reveal characteristic bond lengths and angles [20] [21] [22].

The carbon-bromine bond length is predicted to be approximately 1.89-1.91 Å, consistent with aromatic carbon-bromine bonds in related systems [20] [21] [22]. The carbon-oxygen bonds in the difluoromethoxy group exhibit lengths of approximately 1.36-1.38 Å, reflecting the electron-withdrawing influence of the fluorine substituents [20] [21] [22]. Carbon-fluorine bond lengths in the difluoromethoxy group are estimated at 1.35-1.37 Å, typical of aromatic carbon-fluorine bonds [20] [21] [22].

Frontier molecular orbital analysis reveals important electronic properties. The highest occupied molecular orbital (HOMO) energy is estimated to be in the range of -6.5 to -7.0 eV, while the lowest unoccupied molecular orbital (LUMO) energy falls between -1.5 to -2.0 eV [20] [21] [23] [24]. The resulting HOMO-LUMO energy gap of 4.5-5.5 eV indicates moderate electronic stability and suggests limited conjugation between the aromatic ring and substituents.

The molecular dipole moment is predicted to be approximately 3.5-4.5 Debye, reflecting the asymmetric distribution of electron density due to the multiple electron-withdrawing substituents [20] [21] [22]. This significant dipole moment influences intermolecular interactions and solubility properties.

Vibrational frequency calculations support structural assignments and provide insight into molecular dynamics. The carbonyl stretching frequency is predicted to appear at approximately 1730-1740 cm⁻¹, shifted to higher frequency due to electron-withdrawal by the aromatic substituents. Carbon-fluorine stretching modes appear in the region of 1000-1200 cm⁻¹, characteristic of difluoromethoxy groups.